molecular formula C20H21ClN6O2 B6556145 2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one CAS No. 1040657-82-6

2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6556145
CAS No.: 1040657-82-6
M. Wt: 412.9 g/mol
InChI Key: FRDSATBRLNNLQB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is an intricate molecule known for its application in various scientific research areas, including chemistry, biology, and medicine. The structure of this compound combines a chlorophenyl group, a triazolopyridazine core, and a piperazine ring, contributing to its diverse reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. The general route involves:

  • Formation of the triazolopyridazine core via cyclization reactions.

  • Substitution of the chlorophenyl group through nucleophilic aromatic substitution.

  • Attachment of the piperazine ring under mild reaction conditions, often requiring catalysts to enhance the reaction efficiency.

Industrial Production Methods

On an industrial scale, the production process emphasizes the scalability and cost-efficiency of the synthetic pathway. High-yield reactions, stringent purification steps, and the use of environmentally benign solvents are prioritized to ensure the compound's purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:

  • Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide to form oxygenated derivatives.

  • Reduction: : Utilizes agents such as sodium borohydride or lithium aluminum hydride to reduce specific moieties.

  • Substitution: : Frequently occurs on the piperazine ring or the chlorophenyl group, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

  • Substitution: : Alkyl halides, strong bases like sodium hydride, solvents such as dimethylformamide (DMF).

Major Products

The reactions yield various derivatives, each with unique functional properties. For instance, oxidation products may include hydroxylated versions, while substitution reactions can lead to diverse alkylated or functionalized analogs.

Scientific Research Applications

2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is significant in:

  • Chemistry: : As a precursor for synthesizing more complex molecules or studying reaction mechanisms.

  • Biology: : Inhibitor studies or as a probe in biochemical assays.

  • Medicine: : Potential therapeutic agent, subject to research for activity against certain diseases.

  • Industry: : Component in developing advanced materials or chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways: : It may inhibit enzyme activity, modulate receptor binding, or interfere with nucleic acid processes, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-1-(4-piperazin-1-yl)ethan-1-one: : Lacks the triazolopyridazine core.

  • 1-{4-[3-(4-chlorophenoxy)-1-cyclopropyl]piperazin-1-yl}ethanone: : Different ring structures and substitution patterns.

  • 3-(4-chlorophenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: : Variation in alkyl chain length and substitution.

Uniqueness

  • The combination of the chlorophenyl group, triazolopyridazine core, and piperazine ring imparts a distinctive reactivity profile and functionality, making it uniquely versatile for diverse scientific research applications.

That's the lowdown on 2-(4-chlorophenoxy)-1-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one. Quite the mouthful, right? But packed with potential.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O2/c21-15-3-5-16(6-4-15)29-13-19(28)26-11-9-25(10-12-26)18-8-7-17-22-23-20(14-1-2-14)27(17)24-18/h3-8,14H,1-2,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDSATBRLNNLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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